molecular formula C20H17Cl2NO6S B5811490 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B5811490
M. Wt: 470.3 g/mol
InChI Key: OUXKFVRPWONVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate (CAS: 301227-30-5) is a synthetic chromenone derivative featuring a coumarin core substituted with chlorine atoms at positions 3 and 6, a methyl group at position 4, and a sulfonamide-linked β-alaninate ester at position 5. Its molecular formula is C₂₀H₁₇Cl₂NO₆S, with a molecular weight of 470.32 g/mol .

Properties

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO6S/c1-11-3-5-13(6-4-11)30(26,27)23-8-7-18(24)28-17-10-16-14(9-15(17)21)12(2)19(22)20(25)29-16/h3-6,9-10,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXKFVRPWONVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic organic compound belonging to the chromen-2-one derivatives. Its molecular formula is C25H19Cl2NO6S, with a molecular weight of approximately 532.4 g/mol. The compound features a unique structural configuration that may contribute to its biological activity, particularly in medicinal chemistry.

Structural Characteristics

The compound consists of a chromenone core with dichloro and methyl substitutions, along with an N-sulfonyl beta-alaninate moiety. This specific substitution pattern is thought to enhance its interaction with biological targets, potentially modulating enzyme or receptor activities.

Property Value
Molecular FormulaC25H19Cl2NO6S
Molecular Weight532.4 g/mol
IUPAC Name(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
SMILESCC(c(cc(c(OC(CCCNC(OCc1ccccc1)=O)=O)c1)Cl)c1OC1=O)=C1Cl

The biological activity of this compound is primarily linked to its potential as a modulator of various biological pathways. Research indicates that it may interact with specific molecular targets, influencing enzyme kinetics or receptor binding affinity. However, detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Antitumor Activity : Preliminary studies have indicated that derivatives of chromenones exhibit significant antitumor properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, such as HepG2 human hepatoblastoma cells. The cytotoxicity observed was attributed to apoptosis induction and cell cycle arrest mechanisms .
  • Antioxidant Properties : Some studies suggest that similar chromenone derivatives possess antioxidant activity, which can play a crucial role in mitigating oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays that measure the ability to scavenge free radicals .
  • Enzyme Inhibition : Compounds analogous to 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-sulfonyl-beta-alaninate have been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for assessing its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Measurements : Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to quantify binding interactions.
  • Cell Viability Assays : MTT or Alamar Blue assays are used to evaluate the cytotoxic effects on various cell lines.

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
4-HydroxycoumarinHydroxyl group at position 4Anticoagulant
WarfarinCoumarin derivative with multiple substitutionsKnown anticoagulant; complex pharmacokinetics
Methyl 6-{[(benzyloxy)carbonyl]amino}hexanoateLacks dichloro substitutionUsed in peptide synthesis

The uniqueness of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-sulfonyl-beta-alaninate lies in its specific substitution pattern and the presence of both chlorine atoms and a sulfonamide moiety, which imparts distinct chemical and biological properties compared to these similar compounds.

Scientific Research Applications

Structural Overview

The compound's molecular formula is C25H19Cl2NO6SC_{25}H_{19}Cl_{2}NO_{6}S with a molecular weight of approximately 532.4 g/mol. It features a chromenone core substituted with chlorine and methyl groups, alongside a sulfonamide moiety that enhances its biological activity.

Anticancer Properties

Research indicates that compounds similar to 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. For instance, related chromenone compounds have shown IC50 values as low as 0.47 μM against MCF-7 cells, indicating potent anticancer activity .

Enzyme Modulation

The compound may interact with specific enzymes or receptors within biological systems, potentially modulating their activity. Such interactions are essential for understanding its therapeutic potential and guiding further development .

Drug Development

Due to its structural characteristics and biological activities, 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has potential applications in drug development:

  • Antitumor Agents : Its ability to inhibit tumor growth suggests it could be developed into an effective anticancer drug.
  • Anti-inflammatory Agents : Compounds in the chromenone class have also been noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of chromenone derivatives in various therapeutic contexts:

StudyCompoundFindings
4-Methyl-coumarinDemonstrated potent activity against MCF-7 cells with an IC50 of 0.47 μM.
8-Iodo-coumarinShowed significant enzyme inhibition properties relevant for drug design.
Benzene-sulfonate derivativesExhibited promising results in modulating enzyme activities linked to cancer progression.

These findings underscore the relevance of this compound in ongoing research and its potential as a scaffold for further modifications aimed at enhancing biological activity.

Comparison with Similar Compounds

Structural Differences

Key structural analogs are compared below:

Compound Name Substituents (Chromenone Core) Additional Groups Molecular Formula Molecular Weight (g/mol) CAS/ID
Target Compound 3,6-Cl; 4-CH₃ N-[(4-methylphenyl)sulfonyl] C₂₀H₁₇Cl₂NO₆S 470.32 301227-30-5
4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate 4-CH₃ N-[(4-methylphenyl)sulfonyl] C₂₀H₁₉NO₆S 401.43 MFCD02667291
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 6-Cl; 4-C₆H₅ N-[(4-methylphenyl)sulfonyl] C₂₅H₂₀ClNO₆S 498.94 N/A
3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 3-C₆H₄Cl; 2-CH₃; 4-O N-[(4-methylphenyl)sulfonyl] C₂₆H₂₂ClNO₆S 511.97 371204-51-2
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3-C₆H₄Cl; 2-CF₃; 4-O 4-methylbenzoate C₂₄H₁₄ClF₃O₄ 482.82 369394-36-5

Key Observations :

  • The target compound is distinguished by dual chloro substituents (positions 3 and 6) and a methyl group at position 4, enhancing steric and electronic effects.
  • Compound incorporates a 4-chlorophenyl group and methyl at position 2, increasing hydrophobicity and molecular weight.
  • Compound replaces methyl with a trifluoromethyl group, introducing strong electron-withdrawing effects.

Physicochemical Properties

  • Lipophilicity: The target compound’s dual chloro groups increase lipophilicity compared to non-chlorinated analogs like . However, the trifluoromethyl group in may further enhance membrane permeability.
  • Stability : Sulfonamide linkages in the target compound and analogs contribute to hydrolytic stability compared to ester-only derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.